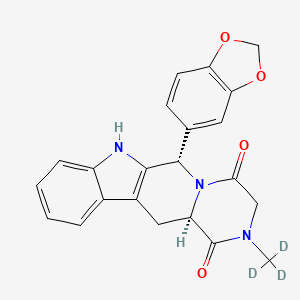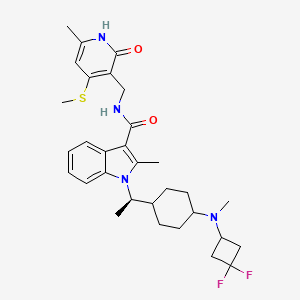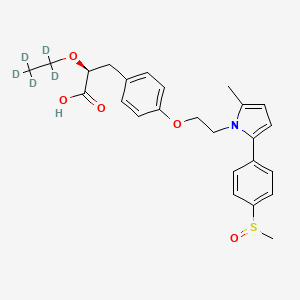
Saroglitazar sulfoxide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saroglitazar sulfoxide-d5 is a deuterated form of Saroglitazar, a compound primarily used for the treatment of dyslipidemia and type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual action helps in managing lipid and glucose levels in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar sulfoxide-d5 involves the incorporation of deuterium atoms into the molecular structure of Saroglitazar. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Saroglitazar sulfoxide-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to sulfone under oxidative conditions.
Reduction: Reduction of the sulfoxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of Saroglitazar sulfone.
Reduction: Formation of Saroglitazar sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Saroglitazar sulfoxide-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Saroglitazar and its metabolites.
Biology: Studied for its effects on lipid and glucose metabolism in cellular and animal models.
Medicine: Investigated for its potential therapeutic benefits in managing dyslipidemia, type 2 diabetes mellitus, and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Saroglitazar sulfoxide-d5 exerts its effects through dual activation of PPARα and PPARγ subtypes. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels, making it effective in treating dyslipidemia and type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: A PPARγ agonist used for the treatment of type 2 diabetes mellitus.
Fenofibrate: A PPARα agonist used for the treatment of hypertriglyceridemia.
Rosiglitazone: Another PPARγ agonist used for managing type 2 diabetes mellitus.
Uniqueness of Saroglitazar Sulfoxide-d5
This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to simultaneously manage lipid and glucose levels. This dual action provides a comprehensive approach to treating metabolic disorders, unlike single-target compounds such as pioglitazone and fenofibrate .
Propiedades
Fórmula molecular |
C25H29NO5S |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfinylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid |
InChI |
InChI=1S/C25H29NO5S/c1-4-30-24(25(27)28)17-19-6-10-21(11-7-19)31-16-15-26-18(2)5-14-23(26)20-8-12-22(13-9-20)32(3)29/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-,32?/m0/s1/i1D3,4D2 |
Clave InChI |
PXYMLHPTPMPABW-JXJCFHQSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O |
SMILES canónico |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
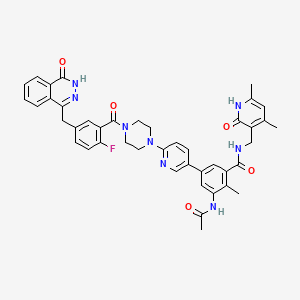
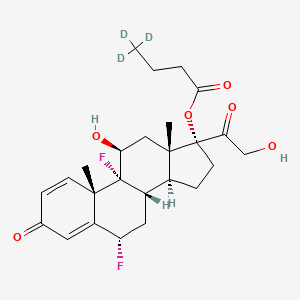
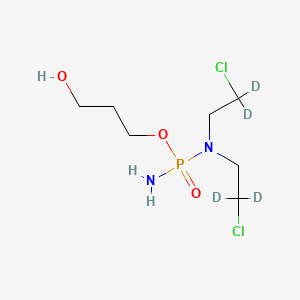
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
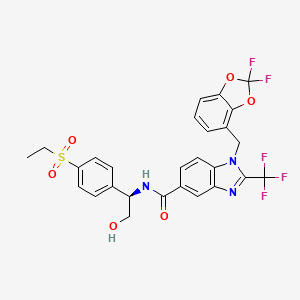
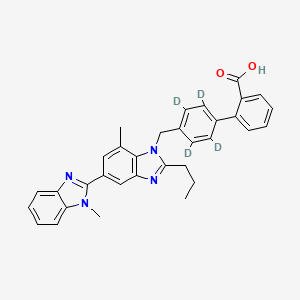

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
